Cas no 2138018-89-8 (2,2-Difluoro-3-thiophen-2-ylsulfanylpropanehydrazide)

2,2-Difluoro-3-thiophen-2-ylsulfanylpropanehydrazide 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-3-(thiophen-2-ylsulfanyl)propanehydrazide
- 2,2-Difluoro-3-thiophen-2-ylsulfanylpropanehydrazide
- Propanoic acid, 2,2-difluoro-3-(2-thienylthio)-, hydrazide
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- インチ: 1S/C7H8F2N2OS2/c8-7(9,6(12)11-10)4-14-5-2-1-3-13-5/h1-3H,4,10H2,(H,11,12)
- InChIKey: GEBWLHSQUFVMOZ-UHFFFAOYSA-N
- SMILES: S(C1=CC=CS1)CC(C(NN)=O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 216
- トポロジー分子極性表面積: 109
- XLogP3: 1.7
2,2-Difluoro-3-thiophen-2-ylsulfanylpropanehydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-789806-0.1g |
2,2-difluoro-3-(thiophen-2-ylsulfanyl)propanehydrazide |
2138018-89-8 | 95.0% | 0.1g |
$930.0 | 2025-02-22 | |
Enamine | EN300-789806-0.5g |
2,2-difluoro-3-(thiophen-2-ylsulfanyl)propanehydrazide |
2138018-89-8 | 95.0% | 0.5g |
$1014.0 | 2025-02-22 | |
Enamine | EN300-789806-1.0g |
2,2-difluoro-3-(thiophen-2-ylsulfanyl)propanehydrazide |
2138018-89-8 | 95.0% | 1.0g |
$1057.0 | 2025-02-22 | |
Enamine | EN300-789806-10.0g |
2,2-difluoro-3-(thiophen-2-ylsulfanyl)propanehydrazide |
2138018-89-8 | 95.0% | 10.0g |
$4545.0 | 2025-02-22 | |
Enamine | EN300-789806-2.5g |
2,2-difluoro-3-(thiophen-2-ylsulfanyl)propanehydrazide |
2138018-89-8 | 95.0% | 2.5g |
$2071.0 | 2025-02-22 | |
Enamine | EN300-789806-5.0g |
2,2-difluoro-3-(thiophen-2-ylsulfanyl)propanehydrazide |
2138018-89-8 | 95.0% | 5.0g |
$3065.0 | 2025-02-22 | |
Enamine | EN300-789806-0.05g |
2,2-difluoro-3-(thiophen-2-ylsulfanyl)propanehydrazide |
2138018-89-8 | 95.0% | 0.05g |
$888.0 | 2025-02-22 | |
Enamine | EN300-789806-0.25g |
2,2-difluoro-3-(thiophen-2-ylsulfanyl)propanehydrazide |
2138018-89-8 | 95.0% | 0.25g |
$972.0 | 2025-02-22 |
2,2-Difluoro-3-thiophen-2-ylsulfanylpropanehydrazide 関連文献
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
2,2-Difluoro-3-thiophen-2-ylsulfanylpropanehydrazideに関する追加情報
Comprehensive Analysis of 2,2-Difluoro-3-thiophen-2-ylsulfanylpropanehydrazide (CAS No. 2138018-89-8)
2,2-Difluoro-3-thiophen-2-ylsulfanylpropanehydrazide (CAS No. 2138018-89-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound features a thiophene ring linked to a difluoropropanehydrazide moiety, which contributes to its potential applications in drug discovery and material science. Researchers are particularly interested in its sulfanyl group, which may enhance binding affinity in biological systems.
In recent years, the demand for fluorinated compounds like 2,2-Difluoro-3-thiophen-2-ylsulfanylpropanehydrazide has surged, driven by their stability and bioactivity. This aligns with the growing trend of green chemistry and sustainable synthesis, as scientists seek eco-friendly methods to produce such molecules. The compound’s CAS No. 2138018-89-8 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and catalysis.
One of the most common questions about 2,2-Difluoro-3-thiophen-2-ylsulfanylpropanehydrazide revolves around its synthetic pathways. Recent studies highlight its preparation via multistep organic reactions, including nucleophilic substitution and hydrazide formation. These methods are optimized for high yield and purity, addressing the needs of industrial-scale production. Additionally, its thiophene-derived structure makes it a candidate for electronic materials, such as organic semiconductors.
The compound’s physicochemical properties, including solubility and thermal stability, are critical for formulation development. Analytical techniques like NMR spectroscopy and mass spectrometry are employed to characterize CAS No. 2138018-89-8, ensuring compliance with regulatory standards. Its low toxicity profile further supports its use in bioconjugation and prodrug design, areas gaining traction in targeted therapy research.
From an SEO perspective, keywords such as “difluoropropanehydrazide uses”, “thiophene sulfanyl derivatives”, and “CAS 2138018-89-8 supplier” are highly searched, indicating commercial and academic interest. Innovations in cryopreservation and enzyme inhibition studies have also referenced this compound, underscoring its interdisciplinary appeal. Future research may explore its role in antiviral agents or polymeric materials, aligning with global health and technology trends.
In conclusion, 2,2-Difluoro-3-thiophen-2-ylsulfanylpropanehydrazide (CAS No. 2138018-89-8) represents a versatile building block in modern chemistry. Its structural uniqueness and functional adaptability position it as a valuable asset for both scientific and industrial advancements, meeting the evolving demands of high-value chemical synthesis.
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